methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate
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Overview
Description
Bicycloheptane derivatives are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a unique bicyclic structure, which can be functionalized with different groups to achieve desired properties .
Synthesis Analysis
The synthesis of bicycloheptane derivatives can be achieved through various methods. One approach involves an organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the creation of a wide range of bicycloheptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of bicycloheptane derivatives is characterized by a bicyclic core, which can be functionalized with different groups. The presence of a bridgehead carbon is a key feature in these molecules .Chemical Reactions Analysis
The chemical reactions involving bicycloheptane derivatives can be influenced by various factors. For instance, the number of aza nitrogen atoms and NO2 groups are two important factors for improving heat of formation (HOF), density, and detonation properties .Physical And Chemical Properties Analysis
Bicycloheptane derivatives exhibit a range of physical and chemical properties, which can be tailored through the introduction of different functional groups. These properties include density, heat of sublimation, and impact sensitivity .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate involves the reaction of a bicyclic compound with an iodomethylating agent, followed by esterification with methanol and carboxylation with carbon dioxide.", "Starting Materials": [ "Bicyclic compound", "Iodomethylating agent", "Methanol", "Carbon dioxide" ], "Reaction": [ "The bicyclic compound is reacted with the iodomethylating agent to form the corresponding iodomethylated compound.", "The iodomethylated compound is then esterified with methanol to form the corresponding methyl ester.", "Finally, the methyl ester is carboxylated with carbon dioxide to form the desired product, methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate." ] } | |
2613388-00-2 | |
Molecular Formula |
C9H13IO3 |
Molecular Weight |
296.1 |
Purity |
95 |
Origin of Product |
United States |
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